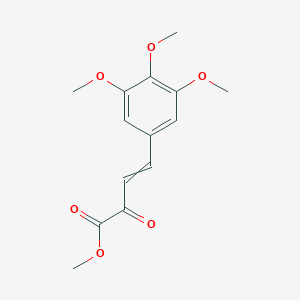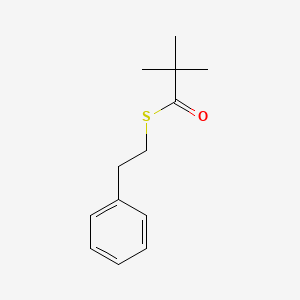
S-(2-Phenylethyl) 2,2-dimethylpropanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-Phenylethyl) 2,2-dimethylpropanethioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a phenylethyl group attached to a dimethylpropanethioate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Phenylethyl) 2,2-dimethylpropanethioate typically involves the reaction of 2-phenylethanethiol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions: S-(2-Phenylethyl) 2,2-dimethylpropanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Thioester derivatives.
科学研究应用
S-(2-Phenylethyl) 2,2-dimethylpropanethioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to its reactive thioester group.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of S-(2-Phenylethyl) 2,2-dimethylpropanethioate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The thioester group is particularly reactive, allowing the compound to act as an acylating agent. This reactivity is exploited in various biochemical and chemical processes, including enzyme inhibition and protein modification .
相似化合物的比较
- S-phenyl 2,2-dimethylpropanethioate
- 2-Phenylethyl propionate
Comparison:
- S-phenyl 2,2-dimethylpropanethioate: Similar in structure but lacks the phenylethyl group, which may affect its reactivity and applications.
- 2-Phenylethyl propionate: An ester rather than a thioester, leading to different chemical properties and reactivity .
Uniqueness: S-(2-Phenylethyl) 2,2-dimethylpropanethioate is unique due to its combination of a phenylethyl group and a thioester moiety.
属性
CAS 编号 |
132381-69-2 |
|---|---|
分子式 |
C13H18OS |
分子量 |
222.35 g/mol |
IUPAC 名称 |
S-(2-phenylethyl) 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C13H18OS/c1-13(2,3)12(14)15-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI 键 |
BRKUDNAWZCWCCT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)SCCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


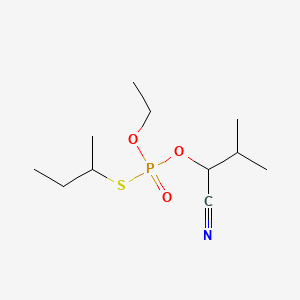
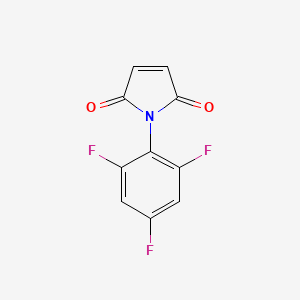
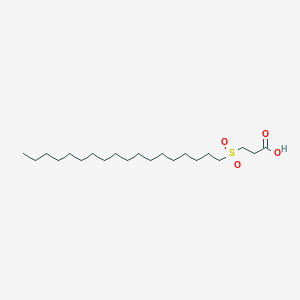
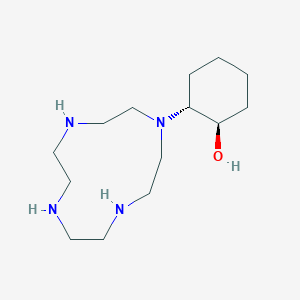
![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)
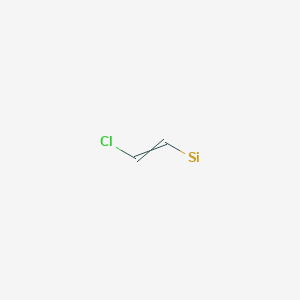
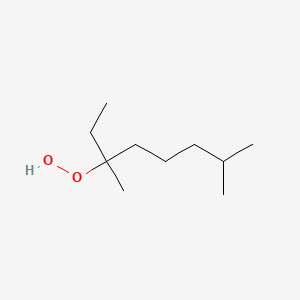
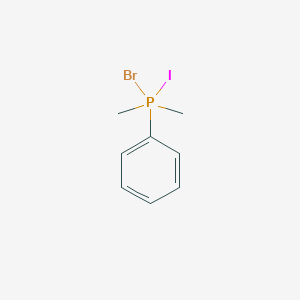
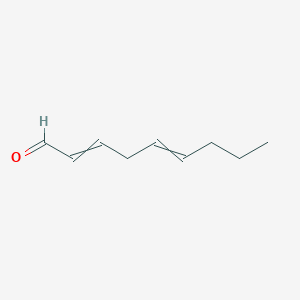
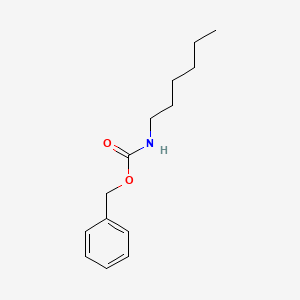
![4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide](/img/structure/B14268143.png)
![2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide](/img/structure/B14268147.png)
![3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane](/img/structure/B14268158.png)
